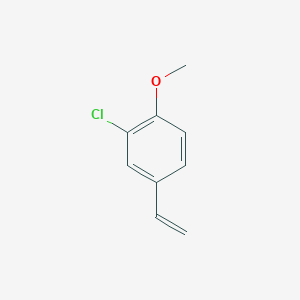

Benzene, 2-chloro-4-ethenyl-1-methoxy-

カタログ番号 B1338442

CAS番号:

80122-42-5

分子量: 168.62 g/mol

InChIキー: VEAQVEYNUAWUMC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

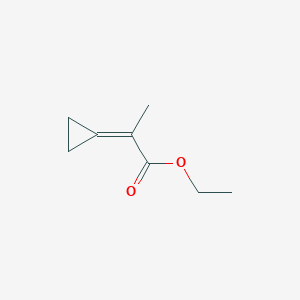

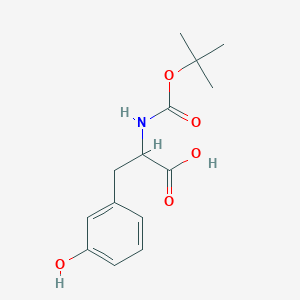

“Benzene, 2-chloro-4-ethenyl-1-methoxy-” is a chemical compound with the molecular formula C9H9ClO . It is a derivative of benzene, which is a highly stable aromatic compound due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Molecular Structure Analysis

The molecular structure of “Benzene, 2-chloro-4-ethenyl-1-methoxy-” involves a benzene ring with a chlorine atom, an ethenyl group, and a methoxy group attached to it . The exact positions of these substituents on the benzene ring define the specific compound .Chemical Reactions Analysis

Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .科学的研究の応用

Esterification Processes

- Esterification of ethenyl benzene derivatives, including 2-chloro-4-ethenyl-1-methoxy-benzene, has been studied with acetic acid using perchloric acid as a catalyst. This process is influenced by temperature, catalyst concentration, and the position of substituted radicals, impacting the conversion rates of these compounds (Cuesta, Martínez, Pérez, & Sarria, 1999).

Photogeneration and Reactivity Studies

- Research has been conducted on the photogeneration and reactivity of derivatives, such as the study of 4-hydroxy(methoxy)phenyl cation, revealing insights into reductive dehalogenation and the formation of arylated products (Protti, Fagnoni, Mella, & Albini, 2004).

Pyrolysis Characteristics

- The pyrolysis characteristics of β-O-4 type model compounds, including those with methoxy substituents, have been explored. This research aids in understanding the migration patterns of functional groups and specific pyrolysis product distributions under varying temperatures (Li, Chen, Wang, Yang, Shao, & Chen, 2016).

Photochemical and Electrochemical Studies

- Photochemical and electrochemical isomerization of compounds such as 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers has been investigated, providing insights into the structural dynamics and reactivity under different conditions (Waskiewicz, Gabanski, Motyka, Lapkowski, Suwiński, & Zak, 2008).

Crystal Structure Analysis

- Studies on the crystal structure of compounds like 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene help in understanding the molecular geometry and interactions at the atomic level (Mitsui, Nakaema, Noguchi, Okamoto, & Yonezawa, 2008).

特性

IUPAC Name |

2-chloro-4-ethenyl-1-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAQVEYNUAWUMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456860 |

Source

|

| Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

CAS RN |

80122-42-5 |

Source

|

| Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)